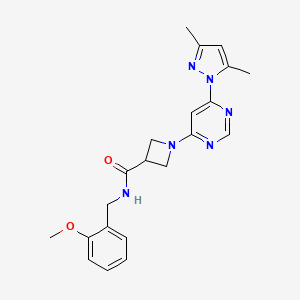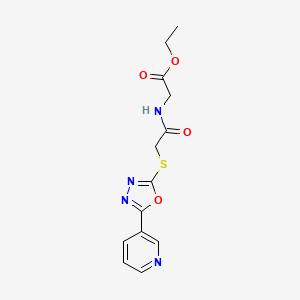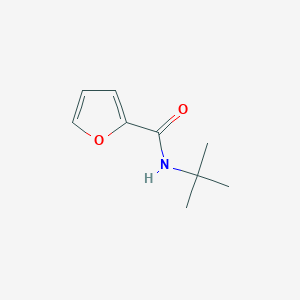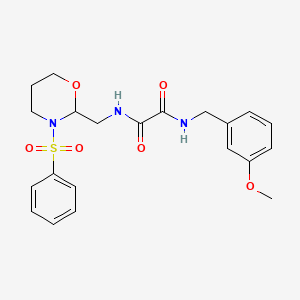![molecular formula C13H20ClN3O4S B2460320 N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1595068-76-0](/img/structure/B2460320.png)
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as SN-6, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective inhibitor of the sodium-calcium exchanger (NCX), a membrane protein that plays a crucial role in regulating calcium homeostasis in cells.
Scientific Research Applications
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide has been extensively used in scientific research to study the role of NCX in various physiological processes. It has been shown to inhibit NCX-mediated calcium efflux in cardiac myocytes, leading to increased intracellular calcium levels and enhanced contractility. This compound has also been used to investigate the role of NCX in neuronal signaling, where it has been shown to regulate calcium signaling in hippocampal neurons.
Mechanism of Action
N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide acts as a selective inhibitor of NCX by binding to the intracellular loop of the protein. NCX is a membrane protein that exchanges sodium and calcium ions across the cell membrane, playing a crucial role in regulating calcium homeostasis in cells. By inhibiting NCX, this compound prevents the efflux of calcium ions from the cell, leading to increased intracellular calcium levels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cardiac myocytes, this compound has been shown to enhance contractility by increasing intracellular calcium levels. In neuronal cells, this compound has been shown to regulate calcium signaling, which is important for neuronal excitability and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide in lab experiments is its high selectivity for NCX. This allows researchers to specifically target NCX-mediated calcium signaling without affecting other calcium channels. However, one limitation of using this compound is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of NCX.
Future Directions
There are several future directions for the study of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide and its potential applications in scientific research. One area of interest is the role of NCX in various disease states, such as heart failure and neurological disorders. This compound could be used to investigate the potential therapeutic benefits of targeting NCX in these diseases. Additionally, further studies could be done to improve the potency and selectivity of this compound, which could lead to the development of more effective NCX inhibitors.
Synthesis Methods
The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 1-aminocyclohexane in the presence of triethylamine. The resulting product is then treated with formaldehyde and hydrogen chloride to yield the final product, this compound. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c14-13(8-2-1-3-9-13)10-15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,15H,1-3,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIANUDJEGVZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Ethylimidazol-2-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2460238.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)


![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2460245.png)

![3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2460251.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)


